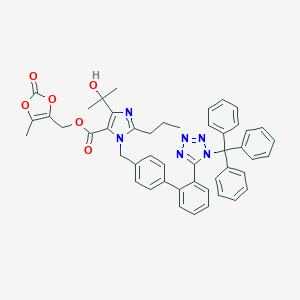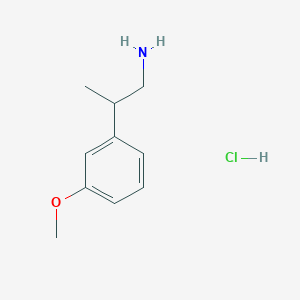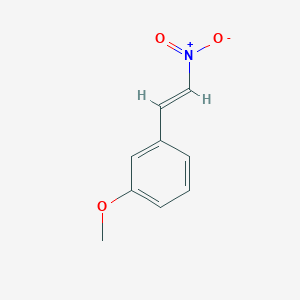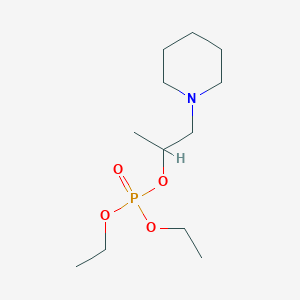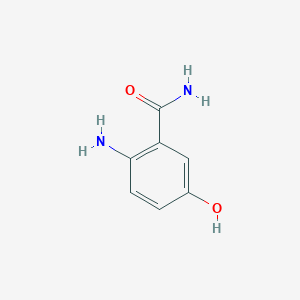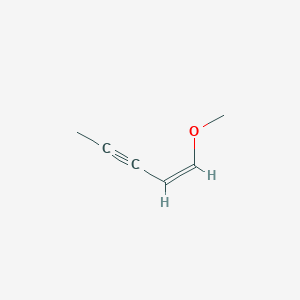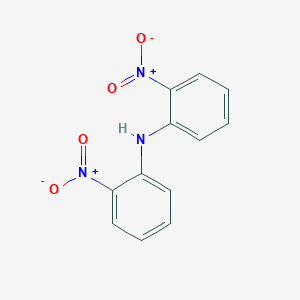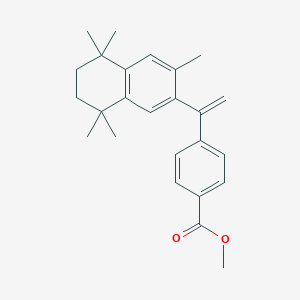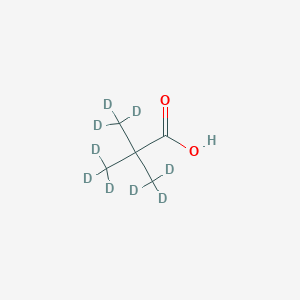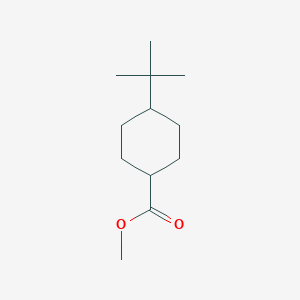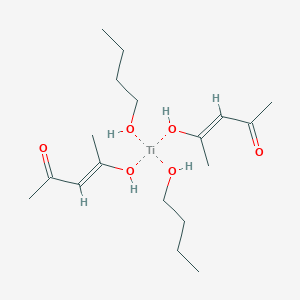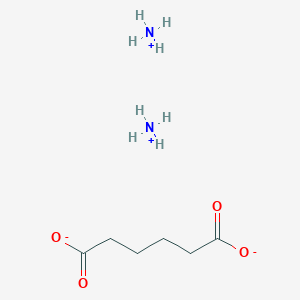
Diammonium adipate
Overview
Description
Synthesis Analysis
The synthesis of diammonium salts can vary depending on the desired compound. For instance, a diammonium salt of chiral 1,1'-binaphthyl-2,2'-diamine is prepared in situ by mixing the diamine with trifluoromethanesulfonimide, showing catalytic activity in the Diels-Alder reaction . Similarly, diammonium salts can be synthesized by reacting diamines with acids or by protonation in aqueous solutions, as seen in the preparation of bishydrazinium and diammonium salts of tetranitrobiimidazolate .
Molecular Structure Analysis
The molecular structure of diammonium salts is characterized by the presence of two ammonium groups, which can lead to the formation of various crystal structures. For example, the crystal structure of a diammonium zinc phosphate features vertex-sharing ZnO4 and phosphate tetrahedra, accompanied by doubly protonated organic cations . The crystal structure of diammonium 5,5'-bistetrazole-1,1'-diolate is monoclinic with space group P21/c .
Chemical Reactions Analysis
Diammonium salts participate in a variety of chemical reactions. They can act as catalysts, as seen in the enantioselective Diels-Alder reaction , or as ligands that chelate metal ions, forming complexes with transitional metal ions . The reactivity of these salts can be influenced by the presence of other ions, which can alter the conformation of the ligand and subsequently the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of diammonium salts are influenced by their molecular structure. For instance, the thermal stability and decomposition temperature of diammonium 5,5'-bistetrazole-1,1'-diolate were determined through thermal analysis . The magnetic properties of an ethylene-diammonium manganese(II) phosphate were studied, revealing antiferromagnetic behavior . Additionally, the solubility of diammonium salts can be tailored, as demonstrated by the synthesis of a stable water-soluble diammonium tris(2-hydroxypropionato)titanate(IV) .
Scientific Research Applications
Organic Chemistry
Diammonium adipate is used in the direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes . This process offers a more cost-efficient and environmentally benign route to industrially important adipic acid derivatives . The catalyst system affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes .
Polymer Science
Diammonium adipate is used in the Direct Solid State Polycondensation (DSSP) of aliphatic nylon salts . This process involves heating the solid reacting mass at a temperature below its melting point and the melting point of the final polymer product under an inert atmosphere to allow the progression of the polycondensation, while maintaining the solid phase in the reacting mass .
Biochemical Engineering
Diammonium adipate is used in processes for producing hexamethylenediamine (HMD), adiponitrile (ADN), adipamide (ADM) and derivatives thereof from fermentation broths . These processes include producing these compounds from fermentation broths containing diammonium adipate (DAA), monoammonium adipate (MAA) and/or adipic acid (AA) .
Thermal Conductivity Research
Diammonium adipate is used in research related to the thermal conductivity of diamonds . Scientists have discovered that by flexing diamond, its thermal conductivity can be drastically tuned up or down . This discovery could open the door for developing new microelectronic and optoelectronic devices .
Solid-Phase Polycondensation
Diammonium adipate is used in the solid-phase polycondensation of hexamethylene diammonium adipinate . This process is of considerable practical interest but has not been studied in depth . The aim of the work described was to determine certain parameters in the solid-phase polycondensation of hexamethylene diammonium adipinate .
Natural Polymer Nanocomposites
While the specific use of Diammonium adipate is not mentioned, it could potentially be used in the development of natural polymer nanocomposites . These nanocomposites have strategic applications in food and agriculture as nanocarriers of active compounds, polymer-based hydrogels, nanocoatings, and nanofilms .
Light-Harvesting Materials in Perovskite Solar Cells
Diammonium salts, such as butanediammonium, have been used as additives to increase the functional and operando stability of light-harvesting materials in perovskite solar cells . The addition of these salts can enhance the photothermal stability of perovskite materials and devices, compared to the reference samples . The performance of all the passivated devices remained within the range of 50 to 80% of the initial power conversion efficiencies (PCE) after 400 hours of continuous 1 sun irradiation with a stabilized temperature of 65 °C .
Diamond-Based Technologies
While not directly related to Diammonium adipate, diamond-based technologies could potentially benefit from the use of this compound. For instance, research has found that by flexing diamond, its thermal conductivity can be drastically tuned up or down . This discovery could open the door for developing new microelectronic and optoelectronic devices .
High Technology Applications
Again, while not directly related to Diammonium adipate, diamonds are used in various high technology applications . These applications include the investigation of charge carrier transport properties of synthetic diamond and chemical properties of diamond surfaces .
Safety And Hazards
When handling Diammonium adipate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
diazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889466 | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diammonium adipate | |
CAS RN |
3385-41-9, 19090-60-9 | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic acid, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


